2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl6N3O/c1-2-3-8-25-10-6-4-9(5-7-10)11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYTTXAEDHUVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620697 | |
| Record name | 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79285-14-6 | |
| Record name | 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Triazine Functionalization
The trichloromethyl-substituted triazine core is typically synthesized via chlorination of cyanuric acid derivatives. For 4,6-bis(trichloromethyl)-1,3,5-triazine, the reaction proceeds as follows:
$$
\text{Cyanuric chloride} + \text{Cl}3CCH2OH \xrightarrow{\text{AlCl}_3, \Delta} \text{4,6-bis(trichloromethyl)-1,3,5-triazine} + \text{HCl} \uparrow
$$
Conditions :
Introduction of the 4-Butoxyphenyl Group
The 4-butoxyphenyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A two-step approach is commonly employed:
Step 1: Synthesis of 4-Butoxystyrene
$$
\text{4-Hydroxystyrene} + \text{1-Bromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Butoxystyrene} + \text{KBr}
$$
Conditions :
Step 2: Coupling to the Triazine Core
$$
\text{4,6-bis(trichloromethyl)-1,3,5-triazine} + \text{4-Butoxystyrene} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound}
$$
Conditions :
Industrial-Scale Production
Optimized Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 110°C | 105–115°C |
| Pressure | Ambient | 1–2 atm |
| Catalyst Loading | 2 mol% Pd | 1.5 mol% Pd |
| Batch Cycle Time | 24 h | 18 h |
Key Adjustments :
Purification Techniques
- Recrystallization : Ethanol/water (3:1 v/v) achieves >98% purity.
- Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) for analytical-grade material.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 68 | 95 | Moderate |
| Palladium-Catalyzed | 72 | 98 | High |
| Microwave-Assisted | 80 | 97 | Limited |
Microwave-Assisted Synthesis :
Challenges and Mitigation Strategies
Side Reactions
- Trichloromethyl Hydrolysis :
- Mitigation: Strict anhydrous conditions (molecular sieves, nitrogen atmosphere).
- Isomerization of Styryl Group :
- Mitigation: Use of radical inhibitors (e.g., hydroquinone).
Chemical Reactions Analysis
2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amines and acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The trichloromethyl groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Degradable Polymers : MBTT triggers photodegradation of cyclic polyphthalaldehyde (cPPA) via HCl release, enabling recyclable electronics .
- Polymerization Efficiency : The butoxyphenyl compound’s slower acid release (vs. methoxystyryl derivatives) allows controlled curing in thick photoresist layers .
- Environmental Impact : Trichloromethyl groups raise toxicity concerns, driving research into fluorine-containing alternatives (e.g., trifluoromethyltriazines) .
Biological Activity
2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential applications.
- Molecular Formula : C₁₂H₇Cl₆N₃O
- Molecular Weight : 421.92 g/mol
- CAS Number : 3584-23-4
- Appearance : White to off-white crystalline powder
- Melting Point : 145 - 148°C
Biological Activity Overview
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. The biological activity of this compound has been studied primarily due to its structural similarity to other active triazine derivatives.
Anticancer Activity
Recent studies have demonstrated that triazine derivatives can selectively inhibit various cancer cell lines. Notably:
- In vitro Studies : The compound showed cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.20 μM to 1.25 μM .
- Mechanism of Action : The compound appears to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition leads to reduced phosphorylation of AKT and subsequent apoptosis in cancer cells .
Case Studies
- Study on Lung Cancer Cells :
- Breast Cancer Study :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By targeting the PI3K/mTOR signaling pathway.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various pathways including BAX and Bcl-2 modulation .
Applications in Research and Industry
The compound is being explored not only for its anticancer properties but also for potential applications in:
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Parameter | (Ethanol/Acetic Acid) | (Dichloromethane) |
|---|---|---|
| Solvent | Absolute ethanol | Dichloromethane |
| Catalyst | Glacial acetic acid | None (base-mediated) |
| Reaction Time | 4 hours | 2 hours (stepwise) |
| Yield Optimization | Filtration after evaporation | Column chromatography |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak at m/z 464.0 (C₁₅H₁₃Cl₆N₃O⁺) .
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, critical for confirming the triazine ring geometry .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. indicates a melting point >150°C, but prolonged heating above 100°C may degrade trichloromethyl groups.
- Light Sensitivity: UV-Vis spectroscopy under accelerated light exposure (e.g., 254 nm for 24 hours) monitors photolytic degradation. Triazine derivatives are prone to photodechlorination .
- Humidity Tests: Store samples in desiccators at 25°C/60% RH and analyze via FTIR for hydrolysis of trichloromethyl groups (appearance of -OH stretches at 3200–3600 cm⁻¹) .
Advanced: What mechanistic insights explain the nucleophilic substitution pathways in this compound’s synthesis?
Methodological Answer:
The reaction proceeds via a two-step mechanism:
Trichlorotriazine Activation: The electron-deficient triazine ring undergoes nucleophilic attack by the butoxyphenyl group’s oxygen, facilitated by acetic acid protonation .
Chloride Displacement: Trichloromethyl groups stabilize the transition state, with dichloromethane acting as a non-polar solvent to minimize side reactions (e.g., dimerization) .
Contradictions in Literature: Some studies propose base-mediated pathways (e.g., using K₂CO₃ in dichloromethane), while others rely on acidic conditions. Comparative kinetic studies (varying pH and solvents) are needed to resolve this .
Advanced: How can computational modeling predict the environmental fate and toxicity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s solubility in water (logP = 6.2 ) to predict bioaccumulation potential.
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Cl bonds to identify degradation hotspots (e.g., trichloromethyl groups hydrolyzing to CO₂ and HCl) .
- Ecotoxicity Prediction: Use QSAR models to estimate LC₅₀ values for aquatic organisms based on structural analogs (e.g., triazine herbicides) .
Advanced: What strategies resolve contradictions in reported reaction yields or byproduct formation?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (solvent polarity, temperature, catalyst loading). For example, ethanol vs. dichloromethane may alter byproduct ratios due to polarity effects .
- Advanced Chromatography: Use HPLC-MS to detect trace byproducts (e.g., dimerized triazines or dechlorinated species) that GC-MS might miss .
- Isotopic Labeling: Introduce ¹³C or ³⁶Cl labels to track substituent displacement pathways and validate proposed mechanisms .
Advanced: What are emerging applications of this compound in materials science research?
Methodological Answer:
- Photocatalysis: The trichloromethyl groups act as electron-withdrawing moieties, enhancing light absorption in UV-driven reactions. Test photocatalytic activity via methylene blue degradation assays .
- OLED Precursors: Analogous triazine derivatives (e.g., 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine) are used as electron-transport layers. Fabricate thin films via spin-coating and measure electroluminescence efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
